molecular formula C6H11Cl2N3O B2748488 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride CAS No. 1909326-20-0

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride

Cat. No.: B2748488
CAS No.: 1909326-20-0
M. Wt: 212.07
InChI Key: AMCNIZMFGMQUSO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound with a unique structure that includes a pyrimidinone ring and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors can also enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone derivatives .

Scientific Research Applications

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis and as a candidate for pharmacological studies.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its specific combination of a pyrimidinone ring and an aminoethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-aminoethyl)pyrimidin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c7-2-4-9-5-8-3-1-6(9)10;;/h1,3,5H,2,4,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCNIZMFGMQUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN(C1=O)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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